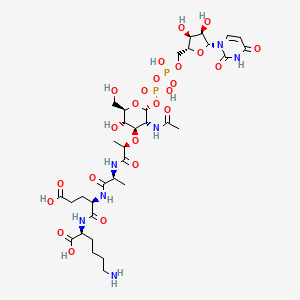
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-alpha-glutamyl-L-lysine is an UDP-N-acetylmuramoyl-L-alanyl-D-alpha-glutamyl-L-lysine. It derives from an UDP-N-acetyl-alpha-muramoyl-L-alanyl-D-glutamic acid.
科学的研究の応用
Enzymatic Function and Structural Analysis
UDP-N-acetylmuramoyl-L-alanyl-alpha-D-glutamyl-L-lysine plays a crucial role in bacterial cell-wall peptidoglycan biosynthesis. The enzymatic function involves the addition of meso-diaminopimelic acid to its nucleotide precursor in bacterial cells, as illustrated in studies of Escherichia coli enzymes (Gordon et al., 2001). Crystallographic analysis has revealed the enzyme's structure and the binding sites for its substrates and products, providing insights into its enzymatic mechanism.
Drug Target Identification
Due to its essential role in bacterial cell wall synthesis and its non-homologous nature in mammals, this compound has been identified as a potential target for antibacterial drugs. In-silico studies have been conducted on the MurE variant of the enzyme from Acinetobacter baumannii, highlighting its potential as a drug target against nosocomial infections (Amera et al., 2019).
Peptidoglycan Biosynthesis and Recycling
The enzyme is also involved in the recycling process of bacterial cell wall peptidoglycan, as demonstrated in Escherichia coli. This process is essential for the constant remodeling of the bacterial cell wall that occurs during cell growth and division. Studies have explored the enzyme's ability to accept various peptide substrates and its potential as a target for antibacterial compounds (Hervé et al., 2007).
Enzyme Activation and Function
Research on the enzyme from Bacillus sphaericus has revealed that its activity is significantly stimulated by phosphate ions, suggesting that phosphate changes the enzyme to a more active conformation. This finding is particularly interesting as phosphate is a product of the reaction catalyzed by this enzyme (Anwar & Vlaović, 1986).
Structural and Functional Characterization
Further structural studies have characterized the enzyme's active, fully assembled substrate- and product-bound complexes. These studies provide a deeper understanding of the enzyme's function and its role in bacterial cell wall biosynthesis, offering insights for drug development (Mol et al., 2003).
特性
分子式 |
C34H55N7O24P2 |
|---|---|
分子量 |
1007.8 g/mol |
IUPAC名 |
(2S)-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-2-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-6-aminohexanoic acid |
InChI |
InChI=1S/C34H55N7O24P2/c1-14(28(50)38-17(7-8-22(45)46)30(52)39-18(32(53)54)6-4-5-10-35)36-29(51)15(2)61-27-23(37-16(3)43)33(63-19(12-42)25(27)48)64-67(58,59)65-66(56,57)60-13-20-24(47)26(49)31(62-20)41-11-9-21(44)40-34(41)55/h9,11,14-15,17-20,23-27,31,33,42,47-49H,4-8,10,12-13,35H2,1-3H3,(H,36,51)(H,37,43)(H,38,50)(H,39,52)(H,45,46)(H,53,54)(H,56,57)(H,58,59)(H,40,44,55)/t14-,15+,17+,18-,19+,20+,23+,24+,25+,26+,27+,31+,33+/m0/s1 |
InChIキー |
RLNOPSGEZLGFAH-BSIIKIOPSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@@H](C)O[C@@H]1[C@H]([C@H](O[C@@H]([C@H]1O)CO)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
正規SMILES |
CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C)OC1C(C(OC(C1O)CO)OP(=O)(O)OP(=O)(O)OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)NC(=O)C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9-Methyl-3-(4-methyl-3-pentenyl)-2,3-dihydronaphtho[1,8-bc]pyran-7,8-dione](/img/structure/B1264022.png)
![(2S)-2-[[(2S)-2-[[2,3-diamino-8-(2-amino-1-carbamoyl-4,5-dihydroimidazol-4-yl)-6,7-dihydroxyoctanoyl]amino]propanoyl]amino]-3-methylbutanoic acid](/img/structure/B1264023.png)
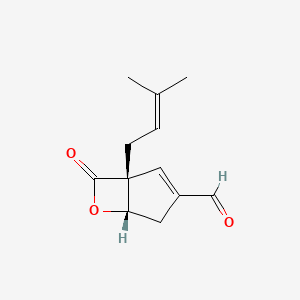


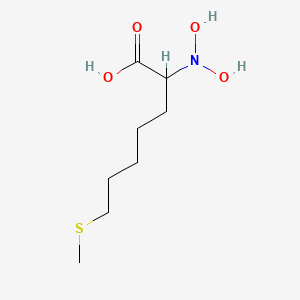



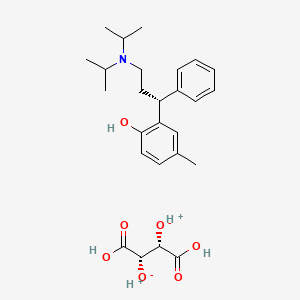
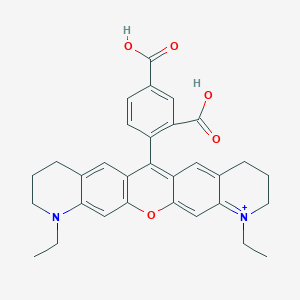


![N-(Cyclohexyloxy)-N-benzyl-7-[2-cyano-3-(4-pyridyl)guanidino]heptanamide](/img/structure/B1264045.png)